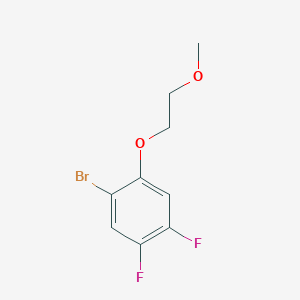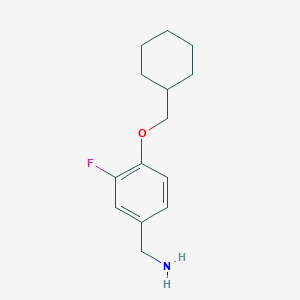![molecular formula C13H17BrFNO3 B12075007 [2-(4-Bromo-2-fluoro-phenoxy)-ethyl]-carbamic acid tert-butyl ester](/img/structure/B12075007.png)
[2-(4-Bromo-2-fluoro-phenoxy)-ethyl]-carbamic acid tert-butyl ester
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
[2-(4-Bromo-2-fluoro-fenoxi)-etil]-ácido carbámico éster terc-butílico: es un compuesto orgánico que presenta una combinación de grupos bromo, flúor y fenoxi unidos a una estructura de éster terc-butílico del ácido etil-carbámico
Métodos De Preparación
Rutas Sintéticas y Condiciones de Reacción: La síntesis de [2-(4-Bromo-2-fluoro-fenoxi)-etil]-ácido carbámico éster terc-butílico generalmente implica los siguientes pasos:
Materiales de partida: La síntesis comienza con 4-bromo-2-fluoro-fenol y óxido de etileno.
Reacción con óxido de etileno: El 4-bromo-2-fluoro-fenol reacciona con óxido de etileno en condiciones básicas para formar 2-(4-bromo-2-fluoro-fenoxi)-etanol.
Carbamoylación: El 2-(4-bromo-2-fluoro-fenoxi)-etanol resultante se hace reaccionar entonces con cloroformato de terc-butilo en presencia de una base como la trietilamina para producir [2-(4-Bromo-2-fluoro-fenoxi)-etil]-ácido carbámico éster terc-butílico.
Métodos de producción industrial: La producción industrial de este compuesto puede implicar rutas sintéticas similares pero a mayor escala, con condiciones de reacción optimizadas para garantizar un alto rendimiento y pureza. El uso de reactores de flujo continuo y sistemas automatizados puede mejorar la eficiencia y la escalabilidad del proceso de producción.
Análisis De Reacciones Químicas
Tipos de Reacciones:
Oxidación: El compuesto puede sufrir reacciones de oxidación, particularmente en el grupo fenoxi, lo que lleva a la formación de derivados de quinona.
Reducción: Las reacciones de reducción pueden dirigirse a los sustituyentes bromo y flúor, lo que podría llevar a la formación de productos deshalogenados.
Sustitución: Los átomos de bromo y flúor en el anillo fenoxi pueden ser sustituidos por otros nucleófilos en condiciones adecuadas.
Reactivos y Condiciones Comunes:
Oxidación: Los agentes oxidantes comunes incluyen permanganato de potasio y trióxido de cromo.
Reducción: Se utilizan típicamente agentes reductores como el hidruro de litio y aluminio y el borohidruro de sodio.
Sustitución: Los nucleófilos como las aminas, tioles y alcóxidos pueden utilizarse en reacciones de sustitución.
Productos Principales:
Oxidación: Derivados de quinona.
Reducción: [2-(4-Bromo-2-fluoro-fenoxi)-etil]-ácido carbámico éster terc-butílico deshalogenado.
Sustitución: Diversos [2-(4-Bromo-2-fluoro-fenoxi)-etil]-ácidos carbámicos éster terc-butílicos sustituidos.
Aplicaciones Científicas De Investigación
Química:
Síntesis de Moléculas Complejas: El compuesto puede utilizarse como intermedio en la síntesis de moléculas orgánicas más complejas, particularmente aquellas que contienen funcionalidades fenoxi y carbamato.
Biología y Medicina:
Desarrollo Farmacéutico: La estructura única del compuesto lo convierte en un posible candidato para el desarrollo de fármacos, particularmente en el diseño de moléculas con actividades biológicas específicas.
Industria:
Ciencia de los Materiales: El compuesto puede utilizarse en el desarrollo de nuevos materiales con propiedades específicas, como polímeros y recubrimientos.
Mecanismo De Acción
El mecanismo de acción del [2-(4-Bromo-2-fluoro-fenoxi)-etil]-ácido carbámico éster terc-butílico implica su interacción con objetivos moleculares específicos. El grupo fenoxi puede participar en enlaces de hidrógeno e interacciones π-π, mientras que el grupo carbamato puede formar enlaces covalentes con sitios nucleofílicos en proteínas o enzimas. Estas interacciones pueden modular la actividad de las moléculas diana, lo que lleva a diversos efectos biológicos.
Comparación Con Compuestos Similares
Compuestos Similares:
Acetoacetato de etilo: Un compuesto con una funcionalidad éster similar pero con diferentes sustituyentes.
3-(Furan-2-il)propionato de etilo: Otro compuesto éster con una estructura de anillo aromático diferente.
Compuestos de flúor: Compuestos que contienen átomos de flúor, que comparten algunas propiedades químicas con el [2-(4-Bromo-2-fluoro-fenoxi)-etil]-ácido carbámico éster terc-butílico.
Singularidad: La presencia de átomos de bromo y flúor en el anillo fenoxi, junto con la funcionalidad de éster carbamato, hace que el [2-(4-Bromo-2-fluoro-fenoxi)-etil]-ácido carbámico éster terc-butílico sea único. Esta combinación de grupos funcionales confiere una reactividad química distinta y una posible actividad biológica, lo que lo diferencia de otros compuestos similares.
Propiedades
Fórmula molecular |
C13H17BrFNO3 |
|---|---|
Peso molecular |
334.18 g/mol |
Nombre IUPAC |
tert-butyl N-[2-(4-bromo-2-fluorophenoxy)ethyl]carbamate |
InChI |
InChI=1S/C13H17BrFNO3/c1-13(2,3)19-12(17)16-6-7-18-11-5-4-9(14)8-10(11)15/h4-5,8H,6-7H2,1-3H3,(H,16,17) |
Clave InChI |
INGKHOOTSSEOHB-UHFFFAOYSA-N |
SMILES canónico |
CC(C)(C)OC(=O)NCCOC1=C(C=C(C=C1)Br)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![4,6-Bis(4-phenyl-4,5-dihydrooxazol-2-yl)dibenzo[b,d]furan](/img/structure/B12074926.png)


![Glutaryl-[(s)-leucine tert-butyl ester]](/img/structure/B12074940.png)


![(3R)-1-[(3-Fluorophenyl)methyl]pyrrolidin-3-ol](/img/structure/B12074954.png)
![3-(3-Bromo-4-fluorophenyl)-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid](/img/structure/B12074958.png)
![[1-(Cyclopropanesulfonyl)azetidin-3-yl]methanamine](/img/structure/B12074965.png)





